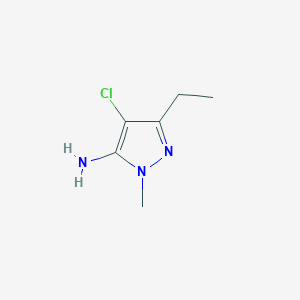
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine, also known as CEP-701, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered as a potent inhibitor of the receptor tyrosine kinase FLT3, which is frequently mutated in acute myeloid leukemia (AML) and other hematological malignancies.
Mecanismo De Acción
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine exerts its anti-cancer effects by inhibiting FLT3 and other receptor tyrosine kinases, which are frequently mutated in AML and other hematological malignancies. FLT3 mutations lead to constitutive activation of the receptor, which promotes cell proliferation and survival. 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine binds to the ATP-binding site of FLT3 and prevents its activation, leading to the induction of apoptosis and the inhibition of cell proliferation.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including AML and ALL. In addition, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has been shown to inhibit angiogenesis and metastasis in preclinical models of solid tumors. 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has also been shown to have immunomodulatory effects, leading to the activation of natural killer cells and the inhibition of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has several advantages for lab experiments, including its potent and selective inhibition of FLT3 and other receptor tyrosine kinases, its ability to induce apoptosis and inhibit cell proliferation, and its potential immunomodulatory effects. However, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine also has some limitations, including its low solubility and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the development of 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine and related compounds. One direction is the optimization of the pharmacokinetic and pharmacodynamic properties of 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine to improve its efficacy and minimize its toxicity. Another direction is the development of combination therapies that target multiple signaling pathways in cancer cells. Finally, the identification of biomarkers that predict response to 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine and related compounds could improve patient selection and treatment outcomes.
Métodos De Síntesis
The synthesis of 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl acetoacetate to form 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. This intermediate is then reduced with zinc dust and acetic acid to give the corresponding amine, which is further treated with phosphoryl chloride to form the final product, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine.
Aplicaciones Científicas De Investigación
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has been extensively studied for its potential therapeutic applications in various cancers, including AML, acute lymphoblastic leukemia (ALL), and solid tumors. In preclinical studies, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has been shown to inhibit FLT3 and other receptor tyrosine kinases, leading to the induction of apoptosis and the inhibition of cell proliferation. In clinical trials, 4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine has shown promising results as a single agent and in combination with chemotherapy in patients with AML and ALL.
Propiedades
Número CAS |
180303-03-1 |
|---|---|
Nombre del producto |
4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-amine |
Fórmula molecular |
C6H10ClN3 |
Peso molecular |
159.62 g/mol |
Nombre IUPAC |
4-chloro-5-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3/c1-3-4-5(7)6(8)10(2)9-4/h3,8H2,1-2H3 |
Clave InChI |
VCBQNQIQCYBNNB-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=C1Cl)N)C |
SMILES canónico |
CCC1=NN(C(=C1Cl)N)C |
Sinónimos |
1H-Pyrazol-5-amine, 4-chloro-3-ethyl-1-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



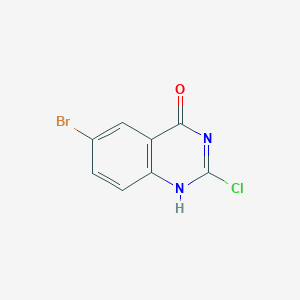
![4-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B69272.png)

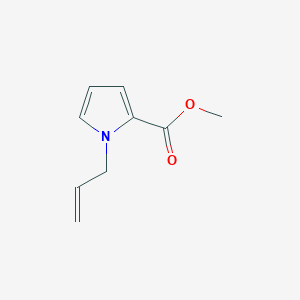
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
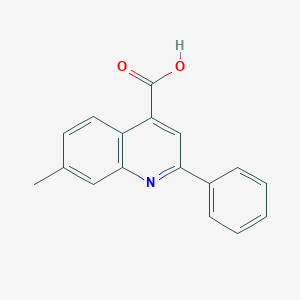
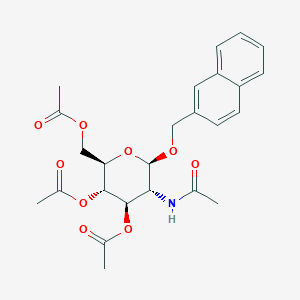
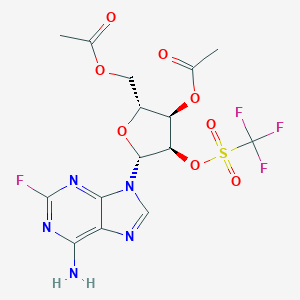
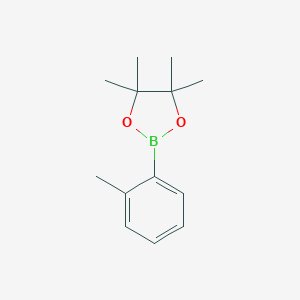
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)
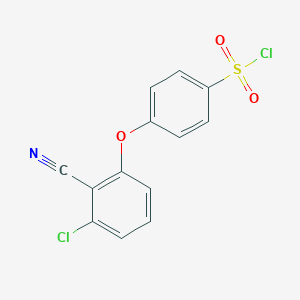
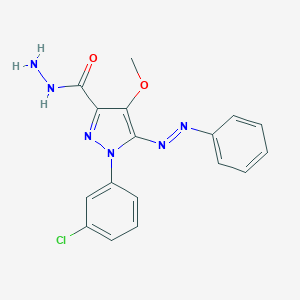
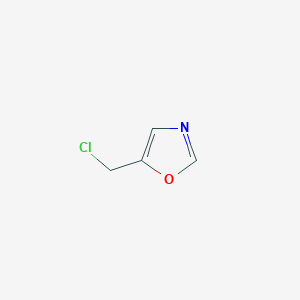
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)